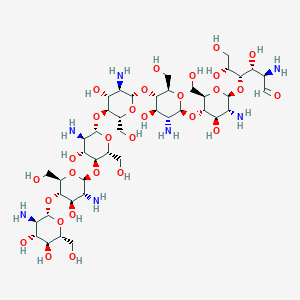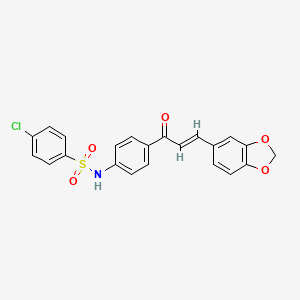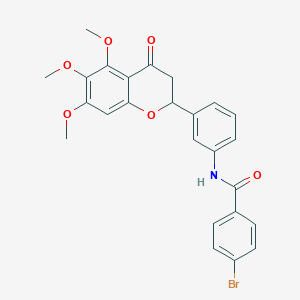
Anti-inflammatory agent 45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 45 is a novel compound identified as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown promising results in treating inflammatory conditions such as ulcerative colitis and acute lung injury. It works by blocking the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 45 involves fragment-based drug design. The process starts with the selection of rigid fragments like cyclohexylamine, which undergoes multi-step structural derivatization. The key steps include:
Step 1: Formation of intermediate compounds through condensation reactions.
Step 2: Cyclization and functional group modifications to enhance anti-inflammatory activity.
Step 3: Final purification and characterization of the compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale synthesis: Using industrial reactors to carry out the condensation and cyclization reactions.
Purification: Employing techniques like crystallization and chromatography to obtain high-purity compound.
Quality Control: Ensuring the compound meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 45 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with enhanced activity.
Reduction: Formation of reduced derivatives with modified activity.
Substitution: Formation of substituted derivatives with varied activity.
Scientific Research Applications
Anti-inflammatory agent 45 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of IRAK4 and its effects on inflammatory pathways.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Potential therapeutic agent for treating inflammatory diseases like ulcerative colitis and acute lung injury.
Industry: Used in the development of new anti-inflammatory drugs with improved efficacy and safety profiles.
Mechanism of Action
Anti-inflammatory agent 45 exerts its effects by inhibiting IRAK4, a key kinase in the inflammatory signaling pathway. The inhibition of IRAK4 prevents the phosphorylation and activation of downstream kinases, leading to the suppression of NF-κB and MAPK pathways. This results in reduced production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha .
Comparison with Similar Compounds
Anti-inflammatory agent 45 is unique compared to other IRAK4 inhibitors due to its novel structure and superior pharmacokinetic properties. Similar compounds include:
Compound A: Another IRAK4 inhibitor with lower selectivity and efficacy.
Compound B: An IRAK4 inhibitor with poor pharmacokinetic properties.
Compound C: A non-selective inhibitor affecting multiple kinases.
This compound stands out due to its high selectivity for IRAK4, excellent stability in biological fluids, and potent anti-inflammatory activity .
Properties
Molecular Formula |
C25H22BrNO6 |
|---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(5,6,7-trimethoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H22BrNO6/c1-30-21-13-20-22(24(32-3)23(21)31-2)18(28)12-19(33-20)15-5-4-6-17(11-15)27-25(29)14-7-9-16(26)10-8-14/h4-11,13,19H,12H2,1-3H3,(H,27,29) |
InChI Key |
UNJAMRWNCMWMCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


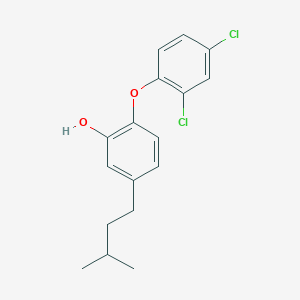

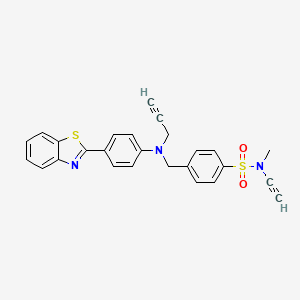
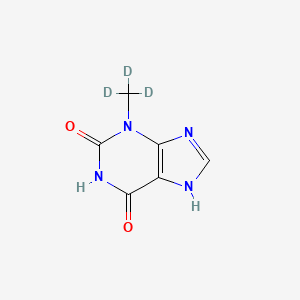
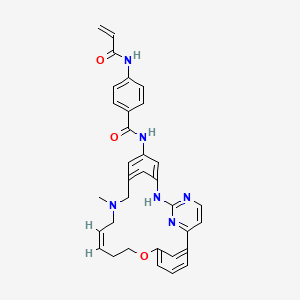
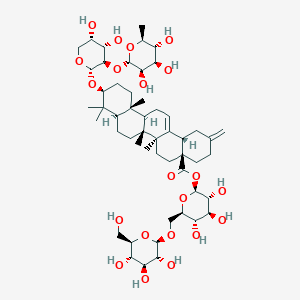
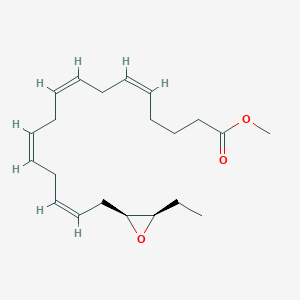
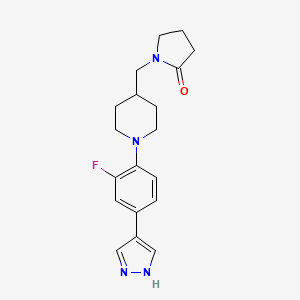
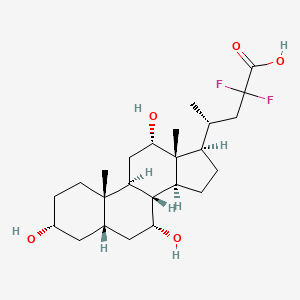
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
